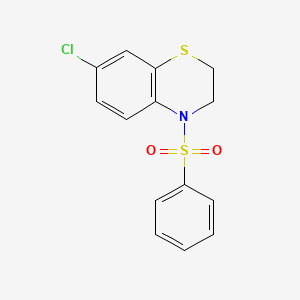

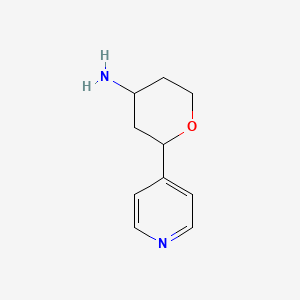

7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic aromatic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is a non-toxic and non-volatile compound that is also resistant to oxidation and light.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of benzothiazine, closely related to 7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine, exhibit potential anticancer properties. For instance, certain imidazole derivatives with a sulfonamide group have been synthesized and indicated weak to fairly high activity against human tumor cell lines, suggesting their use as a base for developing anticancer agents (Brzozowski & Kornicka, 1999). Furthermore, the synthesis and in vitro evaluation of 2-mercaptobenzenesulfonamides have shown significant sensitivity against leukemia cell lines, pointing towards their potential in anticancer treatment strategies (Pomarnacka & Kornicka, 2001).

Antiviral Properties

Arylsulfone derivatives, incorporating a sulfonyl group within a bicyclic structure similar to benzothiazine, have demonstrated favorable activity and selectivity against betaherpesviruses, including human cytomegalovirus (HCMV) and human herpesviruses 6 and 7. These findings reveal a novel mode of action resulting in the indirect inhibition of viral DNA synthesis, which could inform the development of new antiviral drugs (Naesens et al., 2006).

Novel Heterocyclic Systems

The exploration of benzothiazine derivatives has led to the discovery of new heterocyclic systems with potential for various applications. For example, the synthesis of N-bromo sulfonamide reagents and their use in catalyzing the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s introduces a method for creating compounds that could serve as intermediates in pharmaceutical synthesis or as lead compounds for further drug development (Khazaei et al., 2014).

Antimicrobial and Antioxidant Activities

The computational and molecular docking studies of benzene sulfonamide drugs have shown that certain derivatives exhibit potent anticancer effects against breast carcinoma cell lines while also displaying antioxidant activities. These insights contribute to the understanding of how structural modifications of sulfonamide derivatives can influence their biological activities, providing a foundation for the design of new therapeutic agents (Mohamed et al., 2022).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-7-chloro-2,3-dihydro-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S2/c15-11-6-7-13-14(10-11)19-9-8-16(13)20(17,18)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSHJVNHLYVIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)

![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)

![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)

![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate](/img/structure/B2838781.png)